molecular formula C10H11N5O3 B14144111 3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol CAS No. 28446-41-5

3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol

Cat. No.: B14144111
CAS No.: 28446-41-5
M. Wt: 249.23 g/mol
InChI Key: GVEKJBRHGZXDHZ-UHFFFAOYSA-N
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Description

3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol is a complex organic compound with a unique bicyclic structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a bicyclic heptane ring fused with a purine derivative, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure . This reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography. The use of enantiomerically enriched starting materials can enhance the stereoselectivity of the synthesis, leading to the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets and pathways. The purine moiety allows it to bind to nucleic acids and proteins, potentially inhibiting or modulating their activity. This interaction can affect various cellular processes, including DNA replication, transcription, and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol lies in its combination of a bicyclic heptane ring with a purine derivative. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .

Properties

CAS No.

28446-41-5

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(16)4(18-10)1-17-7/h2-4,6-7,10,16H,1H2,(H2,11,12,13)

InChI Key

GVEKJBRHGZXDHZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O

Origin of Product

United States

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